molecular formula C16H19ClO3 B15060049 A-acetyl-4-chloro-

A-acetyl-4-chloro-

Cat. No.: B15060049
M. Wt: 294.77 g/mol
InChI Key: XCJPLCVKTUGBSD-UHFFFAOYSA-N
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Description

A-acetyl-4-chloro- is a chemical compound with the molecular formula C2H2Cl2OThis compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .

Industrial Production Methods

In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.

Properties

Molecular Formula

C16H19ClO3

Molecular Weight

294.77 g/mol

IUPAC Name

ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate

InChI

InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3

InChI Key

XCJPLCVKTUGBSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl

Origin of Product

United States

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